Suc-ala-ala-pro-ile-pna

Description

Historical Development and Significance of Chromogenic Substrates in Biochemical Research

The advent of chromogenic substrates in the early 1970s marked a significant milestone in biochemical research. sigmaaldrich.combiosynth.com These synthetically designed peptides provided a novel and straightforward method for measuring the activity of proteolytic enzymes. sigmaaldrich.com Initially, their application was met with some hesitation due to high costs and the necessity for manual assays. biosynth.com However, with the progression of technology, particularly the advent of automated and microtiter plate methods, chromogenic substrate assays became more accessible and are now a staple in many hospital and research laboratories. biosynth.com

Their significance lies in their ability to generate a colored product upon enzymatic cleavage, a reaction that can be easily monitored using a spectrophotometer. sigmaaldrich.com This direct and visual feedback mechanism simplifies the detection of enzyme presence and activity, eliminating the need for more complex techniques like radioactive or fluorescent labeling. glpbio.com This ease of use has been instrumental in advancing our understanding of various biological processes, including blood coagulation, fibrinolysis, and the complement systems. sigmaaldrich.combiosynth.com The technology has not only been pivotal in basic research but has also led to the development of a new generation of diagnostic tools for clinical laboratories. sigmaaldrich.com

Fundamental Principles of Chromogenic Substrate-Enzyme Interactions

The interaction between a chromogenic substrate and an enzyme is governed by the principles of enzyme kinetics, first mathematically described by Leonor Michaelis and Maud Menten in 1913. catalysis.blog An enzyme acts as a catalyst by binding to its specific substrate to form an enzyme-substrate complex, thereby lowering the activation energy of the reaction without being consumed in the process. oup.combiosynth.com

Synthetic chromogenic substrates are designed to mimic the natural substrates of specific enzymes. sigmaaldrich.com They consist of a peptide sequence, which provides specificity for the target enzyme, and a chromophore, a chemical group that releases color upon cleavage. A commonly used chromophore is p-nitroaniline (pNA), which is colorless when part of the substrate but turns yellow when released. glpbio.com The rate of color formation is directly proportional to the enzymatic activity and can be quantified by measuring the change in absorbance at a specific wavelength, typically between 400 and 410 nm for pNA. glpbio.com

The reaction rate is dependent on both the substrate and enzyme concentrations. oup.com However, when the enzyme's active sites become saturated with the substrate, the reaction reaches its maximum velocity (Vmax). catalysis.blogoup.com The Michaelis constant (Km) is a crucial parameter that represents the substrate concentration at which the reaction rate is half of Vmax. catalysis.blog A low Km value indicates a high affinity of the enzyme for the substrate. catalysis.blog By measuring the reaction rates at different substrate concentrations, researchers can determine these kinetic parameters, providing valuable insights into the enzyme's catalytic mechanism and efficiency. oup.com

Broad Utility of Synthetic Peptide Substrates in Biological Systems

The versatility of synthetic peptide substrates has led to their widespread application across various fields of biological and medical research. biosynth.comnih.gov Their ability to be tailored for specific enzymes makes them invaluable tools for diagnostics, drug discovery, and fundamental research. bachem.comchemimpex.com

In clinical diagnostics, these substrates are used in assays to measure the levels of various enzymes, proenzymes, and inhibitors in bodily fluids, aiding in the diagnosis and monitoring of conditions such as blood coagulation disorders. biosynth.comnih.gov For instance, they are employed in assays for components of the coagulation and fibrinolytic systems, as well as for activated protein C. biosynth.com

In the realm of drug discovery, synthetic peptides are utilized in high-throughput screening to identify and characterize potential drug candidates that may act as enzyme inhibitors or modulators. chemimpex.com Their use in enzyme activity assays allows for the rapid testing of large numbers of compounds. chemimpex.com Furthermore, synthetic peptides themselves are being explored as therapeutic agents and for creating drug delivery systems. chemimpex.comnih.gov

The applications extend to microbiology for the identification of bacterial colonies based on their enzymatic profiles and in environmental science for the detection of pollutants through enzyme-based assays. glpbio.com The programmability and specificity of synthetic peptides also make them suitable for use in advanced diagnostic technologies like ELISA, biosensors, and mass spectrometry-based methods. nih.gov

The Chromogenic Substrate: Suc-ala-ala-pro-ile-pna

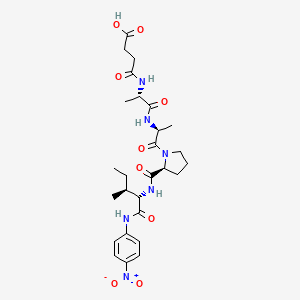

N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-isoleucine p-nitroanilide (this compound) is a specific synthetic chromogenic peptide substrate designed for the detection and study of various proteases. glpbio.com

Chemical Properties and Structure

This synthetic peptide consists of a four-amino-acid sequence (Alanine-Alanine-Proline-Isoleucine) that provides specificity for certain proteases. This peptide chain is modified at its N-terminus with a succinyl group, which enhances its water solubility and stability. glpbio.com The C-terminus is linked to a p-nitroaniline (pNA) moiety, the chromogenic reporter group. glpbio.com In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the peptide bond between the isoleucine and the p-nitroaniline, the yellow-colored pNA is released. glpbio.com

| Property | Value |

| Full Name | N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-isoleucine p-nitroanilide |

| Abbreviation | This compound |

| Molecular Formula | C27H38N6O9 |

| Chromophore | p-nitroaniline (pNA) |

| Detection Wavelength | 400-410 nm |

Synthesis

The synthesis of such peptide substrates is typically achieved through solid-phase peptide synthesis (SPPS). caymanchem.com This method involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin support. caymanchem.com Following the assembly of the desired peptide sequence, the chromogenic group, p-nitroaniline, is coupled to the C-terminal amino acid. Finally, the N-terminal protecting group is removed and replaced with a succinyl group. The completed peptide is then cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC), to ensure a high degree of purity for use in sensitive enzymatic assays.

Application in Research: A Substrate for Granzyme A

Detailed research has demonstrated the utility of this compound as a substrate for specific proteases. A notable application is in the study of granzymes, which are serine proteases found in the granules of cytotoxic T lymphocytes and natural killer cells.

In a 2019 study by Chaves-Pozo et al., this compound was utilized to investigate the enzymatic activity of fish granzyme A. glpbio.com The researchers employed a colorimetric assay to measure the hydrolytic activity of the enzyme. The general protocol for such an assay is as follows:

Preparation : A stock solution of this compound is prepared, typically in a solvent like dimethyl sulfoxide (B87167) (DMSO).

Reaction Setup : The assay is performed in a microplate well. The reaction mixture contains a buffer solution, the enzyme of interest (e.g., granzyme A), and the chromogenic substrate.

Incubation : The reaction is incubated at a specific temperature, for instance, 20°C.

Measurement : The release of p-nitroaniline is monitored over time by measuring the absorbance at 405 nm using a microplate reader. glpbio.com

This methodology allows for the quantitative determination of the enzyme's activity and can be adapted to screen for potential inhibitors. The specificity of elastase, another serine protease, is known to include cleavage after aliphatic amino acids like isoleucine, suggesting that this compound could potentially be a substrate for certain elastases as well. nih.gov In contrast, chymotrypsin (B1334515) typically shows a preference for aromatic amino acids at the cleavage site, making it less likely to efficiently hydrolyze this particular substrate. sigmaaldrich.com

Structure

2D Structure

Properties

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-3-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N6O9/c1-5-15(2)23(26(39)30-18-8-10-19(11-9-18)33(41)42)31-25(38)20-7-6-14-32(20)27(40)17(4)29-24(37)16(3)28-21(34)12-13-22(35)36/h8-11,15-17,20,23H,5-7,12-14H2,1-4H3,(H,28,34)(H,29,37)(H,30,39)(H,31,38)(H,35,36)/t15-,16-,17-,20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMRWZCVKXKVKM-USAWPYOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Suc Ala Ala Pro Ile Pna: Characterization As an Enzymatic Substrate

Designation and Molecular Structure within Peptide Substrate Classification

Suc-Ala-Ala-Pro-Ile-pNA is classified as a synthetic, chromogenic peptide substrate. glpbio.com This classification is based on its structure, which is artificially synthesized to mimic a natural peptide sequence and contains a color-releasing group for detection. The molecular structure is composed of three key functional parts:

N-terminal Succinyl (Suc) Group: This group is attached to the N-terminus of the peptide. The primary role of the succinyl group is to block the N-terminus and to enhance the substrate's solubility and stability in aqueous solutions used for biochemical assays. glpbio.com

Peptide Sequence (Ala-Ala-Pro-Ile): This specific sequence of four amino acids—Alanine-Alanine-Proline-Isoleucine—is designed to mimic the recognition sites of certain natural protein targets for proteases. glpbio.com The specificity of an enzyme for this substrate is largely determined by the interaction of this sequence with the enzyme's active site.

C-terminal p-Nitroaniline (pNA) Group: This is a chromophoric leaving group. glpbio.com When the peptide bond between the Isoleucine (Ile) and the pNA moiety is cleaved by an enzyme, it releases p-nitroaniline. Free p-nitroaniline has a distinct yellow color and absorbs light at a wavelength of 405-410 nm, allowing for the enzymatic activity to be measured quantitatively using a spectrophotometer. glpbio.com

The combination of these components makes this compound a highly useful tool for continuous monitoring of specific enzyme activity.

Table 1: Molecular Properties of this compound

| Property | Value |

| Full Name | N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Isoleucine-p-nitroanilide |

| Abbreviation | Suc-AAPI-pNA |

| Classification | Synthetic Chromogenic Peptide Substrate |

| Molecular Formula | C₂₇H₃₈N₆O₉ |

| Key Functional Groups | Succinyl (Suc), Ala-Ala-Pro-Ile peptide, p-Nitroaniline (pNA) |

Role as a Specific Substrate for Serine Protease Activity

This compound and its structural analogs are primarily used to characterize the activity of serine proteases. glpbio.comnih.gov These enzymes, which include well-known digestive enzymes like chymotrypsin (B1334515) and trypsin, utilize a serine residue as the key nucleophile in their catalytic mechanism. wikipedia.org The specificity of these proteases is largely dictated by the nature of the amino acid residue at the P1 position of the substrate (the residue immediately preceding the cleavage site). purdue.edu In this compound, the P1 residue is Isoleucine.

Research on the P1 preference of human chymotrypsins has demonstrated that chymotrypsin C (CTRC), a member of the chymotrypsin family of serine proteases, can cleave substrates with an Isoleucine at the P1 position. nih.gov However, this cleavage occurs with very low efficiency compared to its preferred substrates, which contain large hydrophobic residues like Leucine (Leu), Phenylalanine (Phe), or Tyrosine (Tyr) at the P1 site. nih.govsigmaaldrich.com For instance, CTRC cleaves substrates with a P1 Leucine with at least 10-fold higher catalytic efficiency than other chymotrypsins. nih.gov The ability of this compound to be cleaved, albeit inefficiently, by a chymotrypsin-like enzyme confirms its role as a substrate for this class of serine proteases and makes it useful for studying the fine specificities of their S1 binding pockets.

Other closely related substrates, such as Suc-Ala-Ala-Pro-Phe-pNA, are well-established as highly sensitive substrates for chymotrypsin, while Suc-Ala-Ala-Ala-pNA is a standard substrate for another serine protease, elastase. sigmaaldrich.comcaymanchem.com

Interactions with Zymogen Activation Pathways and Trypsin-Mediated Cleavage Events

Many proteolytic enzymes, including serine proteases, are synthesized as inactive precursors known as zymogens to prevent unwanted cellular damage. libretexts.org The activation of these zymogens into fully functional enzymes is a critical and tightly regulated biological process, often involving a cascade of proteolytic events. A classic example is the activation of chymotrypsinogen (the zymogen) into active chymotrypsin by the action of trypsin. libretexts.org

Trypsin, another serine protease, typically cleaves peptide bonds following basic amino acid residues like Lysine or Arginine. researchgate.net In the digestive system, trypsin acts as a master activator, initiating a cascade by converting various zymogens, including chymotrypsinogen, into their active forms. This activation usually involves the limited proteolysis of the zymogen to remove an inhibitory pro-peptide.

Chromogenic substrates like those in the Suc-Ala-Ala-Pro-Xxx-pNA family are instrumental in studying these activation pathways. For example, the related substrate Suc-Ala-Ala-Pro-Phe-pNA is used to monitor the generation of active chymotrypsin from chymotrypsinogen following its activation by trypsin. In such an assay, the rate of pNA release from the substrate is directly proportional to the amount of active chymotrypsin produced. While direct use of this compound in published zymogen activation studies is not prominent, its structural similarity to established substrates for these assays indicates its potential utility in similar experimental setups, particularly for investigating the activation of proteases with a subtle or minor preference for Isoleucine at the P1 position.

Investigation of Specific Residue Binding and Cleavage Patterns

The interaction between a protease and its substrate is a highly specific event governed by the geometry and chemical properties of the enzyme's active site and the substrate's peptide sequence. For serine proteases of the chymotrypsin family, the S1 binding pocket is a primary determinant of substrate specificity. purdue.edu This pocket accommodates the side chain of the P1 amino acid residue of the substrate.

The cleavage of this compound occurs at the peptide bond C-terminal to the Isoleucine residue, leading to the release of the p-nitroaniline group. The specificity for Isoleucine is dictated by the S1 pocket of the acting enzyme. Chymotrypsin's S1 pocket is large and hydrophobic, which explains its preference for large, non-polar residues like Phe, Tyr, Trp, and Leu. sigmaaldrich.compromega.com Isoleucine, also a hydrophobic amino acid, can fit into this pocket, but studies indicate the interaction is less optimal than with other residues for most chymotrypsins.

A comparative study on the P1 preference of human chymotrypsin C (CTRC) provides specific insights into the cleavage pattern. While CTRC shows the highest activity towards substrates with Leu, Met, Phe, and Tyr, its activity towards an Ile-containing substrate is significantly lower. nih.gov This demonstrates the enzyme's ability to discriminate between different hydrophobic side chains.

The kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), quantify the efficiency of this interaction. While specific kinetic data for this compound is not widely reported, data for related substrates highlight how a single amino acid change at the P1 position dramatically alters enzymatic efficiency.

Table 2: Comparative P1 Specificity of Human Chymotrypsin C (CTRC)

| P1 Residue in Substrate | Relative Activity (kcat/Kₘ) | Cleavage Efficiency |

| Leucine (Leu) | High | Very Efficient |

| Phenylalanine (Phe) | High | Very Efficient |

| Tyrosine (Tyr) | High | Very Efficient |

| Methionine (Met) | High | Very Efficient |

| Isoleucine (Ile) | Low | Inefficient |

| Alanine (B10760859) (Ala) | Very Low | Very Inefficient |

| Glutamine (Gln) | Very Low | Inefficient |

Data adapted from findings on the P1 preference of human chymotrypsins. nih.gov

Methodological Frameworks for Enzyme Characterization Utilizing Suc Ala Ala Pro Ile Pna

Protease Activity Assays

Suc-Ala-Ala-Pro-Ile-pNA is a chromogenic substrate designed for the quantitative measurement of protease activity. The core principle of its use lies in the enzymatic cleavage of the peptide bond between the isoleucine (Ile) residue and the p-nitroaniline (pNA) group. glpbio.com When this bond is hydrolyzed by a protease, the yellow-colored p-nitroaniline is released. glpbio.com

The liberated pNA has a distinct absorbance maximum, allowing its concentration to be measured using a spectrophotometer. The change in absorbance is typically monitored at wavelengths between 400 nm and 410 nm, with 405 nm being a commonly used wavelength. glpbio.comuni-hamburg.de The rate of pNA release, and thus the rate of the increase in absorbance, is directly proportional to the enzymatic activity under specific conditions. glpbio.com This method provides a continuous and straightforward way to monitor the progress of the enzymatic reaction. The structure of the substrate includes a succinyl (Suc) group at the N-terminus, which enhances its solubility and stability in aqueous assay buffers. glpbio.com

The design of a robust protease assay using this compound requires careful optimization of several parameters to ensure accurate and reproducible results.

A typical reaction mixture includes:

Buffer: To maintain a constant and optimal pH for the specific enzyme being studied. The choice of buffer and pH is critical, as enzyme activity is highly pH-dependent. For instance, some assays are performed at a pH of 8.5. escholarship.org

Enzyme: A purified or partially purified enzyme solution is added to initiate the reaction. The amount of enzyme used is crucial and should be determined empirically to ensure the reaction rate is linear over the desired time course. glpbio.com

Substrate: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture. researchgate.net A common final concentration for the substrate in the assay is 0.2 mM. glpbio.com

The reaction is generally initiated by the addition of the enzyme and is carried out at a constant, controlled temperature, such as 20°C. glpbio.com The final volume of the reaction mixture is kept consistent across all assays, for example, 200 μl in a microplate format. glpbio.com Absorbance readings are taken at regular time intervals to generate a progress curve. glpbio.com A blank control, containing all components except the enzyme, is essential to correct for any non-enzymatic hydrolysis of the substrate. glpbio.com

Enzyme Kinetics Studies

Beyond simple activity measurement, this compound is instrumental in determining the key kinetic parameters that define an enzyme's efficiency and substrate specificity.

The Michaelis-Menten constant (Kₘ) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the initial reaction velocity is half of the maximum velocity (Vₘₐₓ). It provides an indication of the affinity of the enzyme for its substrate; a lower Kₘ value generally signifies a higher affinity. To determine the Kₘ for a protease using this compound, reaction rates are measured across a range of substrate concentrations.

For the StmPr2 protease from Stenotrophomonas maltophilia, the Kₘ value for the hydrolysis of this compound was determined to be 2.0 mM. uni-hamburg.de In a study on human cathepsin G, the Kₘ for this substrate was found to be 6.5 x 10⁻⁴ M, or 0.65 mM. researchgate.net These differing Kₘ values highlight the varying affinities of different proteases for the same substrate.

The maximum reaction velocity (Vₘₐₓ) represents the rate of the reaction when the enzyme is fully saturated with the substrate. It is directly proportional to the enzyme concentration. Vₘₐₓ is determined from the same set of experiments used to find Kₘ, by plotting reaction rates against substrate concentrations and fitting the data to the Michaelis-Menten equation. While specific Vₘₐₓ values are dependent on the enzyme concentration used in a particular experiment, they are crucial for calculating the turnover number (kcat).

The catalytic efficiency, represented by the ratio kcat/Kₘ, is often considered the most significant measure of an enzyme's effectiveness. It reflects how efficiently an enzyme can convert a substrate into a product at low substrate concentrations. The term kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate (kcat = Vₘₐₓ / [E], where [E] is the total enzyme concentration).

For the StmPr2 protease, the kcat for this compound hydrolysis was 20 s⁻¹, resulting in a catalytic efficiency (kcat/Kₘ) of 10 s⁻¹mM⁻¹. uni-hamburg.de For human cathepsin G, the kcat was determined to be 8.8 x 10⁻² s⁻¹, leading to a kcat/Kₘ of 6.6 x 10⁻³ s⁻¹µM⁻¹ (or 6.6 s⁻¹mM⁻¹). researchgate.net Studies have shown that for some proteases, such as human cathepsin G, substrates with beta-branched side chains in the P1 position, like isoleucine and valine, are cleaved less efficiently, indicating a deleterious effect on binding and/or catalysis. researchgate.net Conversely, for other proteases, such as the cercarial elastase from Schistosoma mansoni, substrates with large hydrophobic amino acids like isoleucine at the P1 position are preferred, although activity with this compound was noted as "very low". google.com

Table 1: Kinetic Parameters of Various Proteases with this compound

| Enzyme | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) | Source |

|---|---|---|---|---|

| StmPr2 Protease (Stenotrophomonas maltophilia) | 2.0 | 20 | 10 | uni-hamburg.de |

| Human Cathepsin G | 0.65 | 0.088 | 6.6 | researchgate.net |

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | Succinyl-Alanine-Alanine-Proline-Isoleucine-p-nitroanilide |

| pNA | p-nitroaniline |

| DMSO | Dimethyl sulfoxide |

Elucidation of Enzyme Specificity and Mechanism

The defined structure of this compound makes it an effective substrate for probing the nuances of enzyme function, from active site dynamics to the identification of specific cleavage patterns.

Substrate Mimicry for Understanding Enzyme Active Site Dynamics

The tetrapeptide sequence Ala-Ala-Pro-Ile is designed to mimic the natural recognition sites of certain proteases, providing insights into the molecular interactions that govern substrate binding and catalysis. By analyzing the kinetic parameters of an enzyme with this substrate, researchers can infer the chemical and structural features of the enzyme's active site.

A study on the extracellular protease StmPr2 from Stenotrophomonas maltophilia, a nosocomial pathogen, utilized a range of synthetic p-nitroanilide substrates, including this compound, to determine its substrate specificity. The kinetic parameters for the hydrolysis of this substrate by StmPr2 were determined, revealing a Michaelis constant (K_m) of 2.0 ± 0.36 mM and a catalytic rate constant (k_cat) of 20 s⁻¹. uni-hamburg.de The specificity constant (k_cat/K_m), a measure of the enzyme's catalytic efficiency, was calculated to be 10 x 10³ M⁻¹s⁻¹. uni-hamburg.de This data, when compared with that from other substrates, helps to construct a profile of the S1 subsite of the protease, which is the primary determinant of substrate specificity.

Similarly, the substrate specificity of human cathepsin G, a serine protease found in neutrophils, was investigated using a series of Suc-Ala-Ala-Pro-X-pNA substrates. For this compound, the kinetic parameters were determined to be a K_m of 0.65 mM and a k_cat of 0.058 s⁻¹, resulting in a catalytic efficiency of 89 M⁻¹s⁻¹. researchgate.net The relatively low efficiency, particularly when compared to substrates with residues like Phenylalanine or Lysine at the P1 position, indicates that the bulky, β-branched side chain of isoleucine is not an optimal fit for the S1 binding pocket of cathepsin G. researchgate.net

Conversely, in a study characterizing a protease from the fungus Neurospora crassa, this compound showed no detectable activity, suggesting that the active site of this particular enzyme does not accommodate this specific peptide sequence. escholarship.org This lack of reactivity is also a valuable piece of information, as it helps to define the boundaries of an enzyme's substrate tolerance.

Table 1: Kinetic Parameters of Various Proteases with this compound

| Enzyme | Source Organism | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| StmPr2 Protease | Stenotrophomonas maltophilia | 2.0 ± 0.36 | 20 | 10,000 | uni-hamburg.de |

| Cathepsin G | Human | 0.65 | 0.058 | 89 | researchgate.net |

| Cercarial Elastase | Schistosoma mansoni | Very low activity | google.com | ||

| Protease | Neurospora crassa | No activity | escholarship.org |

Mapping Proteolytic Cleavage Sites

While this compound is primarily used to assess the activity of a protease at a specific peptide bond, the principles of its design can be extended to broader strategies for mapping proteolytic cleavage sites. The core concept involves presenting a potential cleavage sequence to a protease and detecting the resulting fragments. Although direct mapping using only this single substrate is not feasible, its known reactivity profile can contribute to a larger picture of an enzyme's specificity.

For instance, if a protease demonstrates high activity against this compound, it suggests a preference for cleaving after an isoleucine residue that is preceded by a proline. This information can then be used to predict potential cleavage sites in natural protein substrates. By searching for sequences that match this motif within the proteome, researchers can identify candidate proteins that are likely to be targeted by the enzyme. Subsequent experiments, such as mass spectrometry-based proteomics, can then be employed to confirm these predicted cleavage events. While specific studies detailing the use of this compound for this exact purpose are not prevalent in the available literature, this represents a logical extension of its application in enzyme characterization.

Enzyme Inhibitor Screening and Characterization

The chromogenic nature of the this compound assay makes it highly suitable for high-throughput screening of potential enzyme inhibitors and for detailed mechanistic studies of identified compounds.

Identification of Inhibitory Compounds

The search for novel therapeutic agents often involves screening large libraries of chemical compounds for their ability to inhibit the activity of a target enzyme. The assay using this compound provides a straightforward method for such screening. In a typical setup, the enzyme is incubated with the test compound before the addition of the substrate. A reduction in the rate of p-nitroaniline release, as measured by a decrease in absorbance, indicates that the compound is inhibiting the enzyme.

An example of this application can be found in a study aimed at identifying inhibitors of cercarial elastase from the parasite Schistosoma mansoni, a key enzyme involved in the process of skin penetration. A range of synthetic peptide substrates, including a methoxysuccinyl-blocked version, MeO-Suc-Ala-Ala-Pro-Ile-pNA, were used to characterize the enzyme's specificity. google.com Although this particular substrate showed very low activity, the principle of using such substrates to test for inhibition is well-established. google.com If an enzyme were to show significant activity with this compound, it would be an ideal reagent for screening for its inhibitors. The assay's simplicity and adaptability to microplate formats allow for the rapid testing of thousands of compounds.

Analysis of Inhibition Mechanisms (e.g., Competitive Inhibition)

Once an inhibitory compound has been identified, it is crucial to understand its mechanism of action. The this compound assay can be adapted to differentiate between different types of inhibition, such as competitive, non-competitive, and uncompetitive inhibition.

In the case of competitive inhibition, the inhibitor molecule structurally resembles the substrate and competes for binding to the enzyme's active site. This can be investigated by measuring the initial reaction rates at various substrate concentrations in the presence and absence of the inhibitor. For a competitive inhibitor, the apparent K_m of the substrate will increase as the inhibitor concentration increases, while the maximum velocity (V_max) will remain unchanged. This is because at very high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site.

Advanced Research Applications in Biological and Biochemical Contexts

Investigation of Proteolytic Cascades and Protein Processing

Suc-ala-ala-pro-ile-pna serves as a key reagent for dissecting the intricate steps of proteolytic cascades and protein processing. Proteolytic cascades, a series of sequential activations of proteases, are fundamental to numerous physiological processes, including blood coagulation, apoptosis, and immune responses. The processing of proteins by proteases is equally critical for their maturation, activation, and degradation.

The utility of this compound in this context lies in its ability to act as a specific substrate for certain proteases within these complex pathways. By mimicking the natural cleavage sites of target proteins, this synthetic peptide allows researchers to monitor the activity of individual proteases. The cleavage of the peptide by a protease releases p-nitroaniline, a yellow chromophore that can be readily quantified spectrophotometrically. This provides a direct measure of the enzyme's activity, enabling the study of its kinetics and regulation within a cascade. For instance, by observing the rate of pNA release, researchers can investigate how the activity of a specific protease is modulated by upstream signals or downstream effectors in a cascade.

Role in Unraveling Cellular Signaling Pathways Involving Proteases

Proteases are increasingly recognized as crucial signaling molecules, initiating and propagating cellular signals by cleaving specific target proteins. The use of this compound has been instrumental in unraveling the roles of proteases in these signaling pathways.

By providing a means to measure the activity of specific proteases, this chromogenic substrate helps to identify the activation of protease-dependent signaling events. For example, in studies of inflammation, this compound can be used to detect the activity of neutrophil-derived proteases like cathepsin G. researchgate.net The activation of such proteases can trigger signaling cascades that lead to cellular responses. The ability to quantify the enzymatic activity with this substrate allows researchers to correlate protease activation with specific cellular outcomes, thereby mapping the signaling pathway.

Utilization in Enzyme Discovery and Functional Annotation

The discovery of novel enzymes and the characterization of their functions are central to advancing our understanding of biology. This compound has proven to be a valuable tool in this endeavor.

In the search for new proteases, this synthetic substrate can be used to screen complex biological samples, such as cell lysates or microbial secretions, for enzymatic activity. The presence of a protease that can cleave the Ala-Ala-Pro-Ile sequence will result in the release of pNA, indicating a potential hit. Once a novel protease is identified, this compound, along with a panel of other synthetic substrates, can be used to characterize its substrate specificity. This information is crucial for the functional annotation of the newly discovered enzyme, providing insights into its potential biological roles. For example, determining the kinetic parameters (Km and kcat) of a novel protease with this compound can help to classify it and predict its natural substrates. uni-hamburg.de

Development of High-Throughput Screening Assays for Protease Modulators

The development of drugs that modulate the activity of proteases is a major focus of pharmaceutical research. High-throughput screening (HTS) assays are essential for rapidly testing large libraries of chemical compounds for their ability to inhibit or enhance protease activity. This compound is well-suited for the development of such assays.

The simple and robust nature of the colorimetric assay using this substrate makes it easily adaptable to an HTS format. In a typical assay, the protease, the substrate, and a test compound are mixed together in the wells of a microplate. The rate of pNA release is then measured over time. A decrease in the rate of color development indicates that the compound is an inhibitor of the protease, while an increase would suggest an activator. The reliability and reproducibility of this assay have made it a standard tool in the search for new protease modulators. researchgate.net

Applications in Proteomics and Systems Biology for Enzyme Profiling

In the era of proteomics and systems biology, there is a growing need to understand the global activity of enzymes within a biological system. This compound and other similar substrates are being utilized for activity-based protein profiling (ABPP).

Methodologies for Synthesis and Academic Rigor in Substrate Preparation

Solid-Phase Peptide Synthesis Techniques for Defined Sequences

Solid-phase peptide synthesis (SPPS) is the cornerstone for creating peptides with a precisely defined amino acid sequence, such as Suc-Ala-Ala-Pro-Ile-pNA. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.

The process begins with the C-terminal amino acid, in this case, isoleucine (Ile), being anchored to the resin. The synthesis then proceeds by adding the subsequent amino acids—proline (Pro), alanine (B10760859) (Ala), and another alanine (Ala)—in a cyclical manner. Each cycle consists of two main steps: deprotection of the N-terminus of the resin-bound amino acid and coupling of the next N-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. Finally, the N-terminus is capped with a succinyl (Suc) group.

Once the full peptide sequence is synthesized, it is cleaved from the solid support, and the protecting groups from the amino acid side chains are removed. The final step involves the attachment of the p-nitroanilide (pNA) chromophore to the C-terminus of the peptide. The crude peptide is then purified to yield the final, high-purity product.

Analytical Validation of Synthetic Peptide Substrates for Research Purity

To ensure the quality and reliability of synthetic peptides for research purposes, a suite of analytical techniques is employed to validate their identity, purity, and composition.

Mass spectrometry is an indispensable tool for confirming the molecular identity of a synthetic peptide by providing a highly accurate measurement of its molecular weight. For this compound, the expected monoisotopic mass can be calculated based on its elemental composition. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the peptide for analysis. The resulting mass spectrum should show a prominent peak corresponding to the theoretical mass of the intact peptide, confirming that the correct sequence has been synthesized and all modifications are present.

Table 1: Theoretical Molecular Weight of this compound

| Component | Chemical Formula | Monoisotopic Mass (Da) |

| Succinyl Group | C4H4O3 | 100.0160 |

| Alanine | C3H5NO | 71.0371 |

| Alanine | C3H5NO | 71.0371 |

| Proline | C5H7NO | 97.0528 |

| Isoleucine | C6H11NO | 113.0841 |

| p-Nitroanilide | C6H6N2O2 | 138.0429 |

| Total (this compound) | C27H38N6O9 | 590.2700 |

Note: The total mass is calculated by summing the residues and subtracting the mass of water molecules lost during peptide bond formation.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides. Specifically, reverse-phase HPLC (RP-HPLC) is used to separate the target peptide from any impurities that may have arisen during synthesis, such as deletion sequences, incompletely deprotected peptides, or by-products from side reactions.

In a typical RP-HPLC analysis of this compound, the sample is injected into a column packed with a non-polar stationary phase. A mobile phase with an increasing concentration of an organic solvent (like acetonitrile) is then run through the column. The target peptide will elute at a specific retention time, and its purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. For research-grade peptides, a purity of ≥95% is generally required.

Table 2: Illustrative HPLC Purity Analysis of this compound

| Parameter | Value |

| Column | C18 Reverse-Phase |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Detection Wavelength | 214 nm & 315 nm |

| Retention Time of Main Peak | ~18.5 minutes |

| Purity Assessment | ≥98% |

Note: This data is illustrative of a typical HPLC analysis for a peptide of this nature.

Amino acid analysis provides quantitative information on the amino acid composition of the peptide, confirming that the correct ratios of each amino acid are present. The peptide is first hydrolyzed to break it down into its constituent amino acids. These amino acids are then separated, identified, and quantified, typically using chromatography. The results should confirm the presence of two alanine residues, one proline residue, and one isoleucine residue in a 2:1:1 ratio.

For definitive sequence verification, Edman degradation or mass spectrometry-based sequencing (MS/MS) can be employed. Edman degradation sequentially removes amino acids from the N-terminus, which are then identified. MS/MS involves fragmenting the peptide in the mass spectrometer and analyzing the masses of the resulting fragments to deduce the amino acid sequence.

Strategies for Enhancing Stability and Solubility of Chromogenic Substrates in Aqueous Solutions

The utility of chromogenic substrates like this compound in enzyme assays is highly dependent on their stability and solubility in aqueous buffer systems. The p-nitroanilide group, while essential for colorimetric detection, is hydrophobic and can lead to poor solubility in water.

Several strategies can be employed to address these challenges:

Co-solvents: The inclusion of a small percentage of an organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), in the stock solution can significantly enhance the solubility of the substrate. The stock solution is then diluted into the aqueous assay buffer, ensuring the final concentration of the organic solvent is low enough to not interfere with enzyme activity.

pH Optimization: The pH of the buffer can influence the solubility of the peptide. Systematically testing a range of pH values can help identify the optimal conditions for both solubility and enzyme activity.

Chemical Modification: While altering the core structure changes the substrate, for developing new substrates, the incorporation of charged or polar groups into the peptide sequence can improve aqueous solubility. This was a consideration in the design of second and third-generation chromogenic substrates.

Proper Storage: To maintain stability and prevent degradation, chromogenic substrates are typically stored as a lyophilized powder at -20°C or lower. Stock solutions in organic solvents should also be stored at low temperatures and protected from light to minimize degradation of the light-sensitive pNA group.

By employing these rigorous synthesis, purification, validation, and formulation strategies, researchers can be confident in the quality of the this compound substrate, leading to more accurate and reliable enzymatic studies.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.